molecular formula C22H17FN2O3 B3011801 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide CAS No. 922009-29-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide

Cat. No.: B3011801
CAS No.: 922009-29-8
M. Wt: 376.387
InChI Key: WSLJHMJGBMWYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class of chemicals This compound is characterized by its complex molecular structure, which includes a dibenzo[b,f][1,4]oxazepine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core This core is synthesized through a series of reactions, including cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced equipment and techniques to control reaction parameters and minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more reduced species.

Scientific Research Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets within biological systems. This may include binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide include other members of the dibenzo[b,f][1,4]oxazepine class, such as:

  • N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
  • N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. Its unique structure, characterized by a dibenzodiazepine core fused with an oxazepine ring, positions it as a subject of interest in medicinal chemistry due to its potential biological activities.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H19FN2O4
Molecular Weight 406.4 g/mol
CAS Number 921919-20-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may exhibit activity as selective inhibitors of specific receptors, including dopamine D2 receptors and other neurochemical pathways.

Biological Activities

  • Antipsychotic Properties : Preliminary studies suggest that this compound may function as an antagonist at dopamine D2 receptors, which is significant for antipsychotic activity. Such interactions are crucial for the modulation of neurotransmitter systems involved in psychotic disorders.
  • Neuroprotective Effects : The structural features of the compound may contribute to neuroprotective effects against oxidative stress and excitotoxicity in neural cells. This potential has been explored in various in vitro models.
  • Antitumor Activity : Some derivatives of dibenzo[b,f][1,4]oxazepines have shown promise in inhibiting tumor cell proliferation. The specific mechanisms may involve apoptosis induction and cell cycle arrest in cancer cells.

Study 1: Antipsychotic Efficacy

A study conducted on rodent models demonstrated that this compound exhibited significant antipsychotic effects comparable to established medications like risperidone. The study measured behavioral changes and receptor binding affinities.

Study 2: Neuroprotection

In vitro studies using human neuronal cell lines indicated that this compound could reduce cell death induced by glutamate toxicity. The protective effect was linked to a decrease in reactive oxygen species and modulation of apoptotic pathways.

Research Findings

Recent research has focused on synthesizing various analogs of this compound to enhance its biological activity and reduce side effects. For instance:

Compound NameActivity TypeNotes
N-(8-methylbenzothiazolyl)carbamateAntimicrobialExhibits broad-spectrum activity
Methyl (8,10-dimethyl-11-oxo)Histone deacetylase inhibitorPotential for cancer therapy

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-13-3-9-20-18(11-13)25(2)22(27)17-12-16(8-10-19(17)28-20)24-21(26)14-4-6-15(23)7-5-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLJHMJGBMWYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.